molecular formula C19H16N6O4 B2995455 N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide CAS No. 2034367-97-8

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide

Cat. No.: B2995455
CAS No.: 2034367-97-8
M. Wt: 392.375
InChI Key: MAUIQBLZVRWZHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide is a useful research compound. Its molecular formula is C19H16N6O4 and its molecular weight is 392.375. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

A significant portion of research on N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide and related compounds involves their synthesis and detailed characterization. Studies have demonstrated innovative synthetic routes and characterization techniques to elucidate the structural and physicochemical properties of such compounds. For instance, research has outlined the synthesis, physicochemical characterization, and the exploration of biological activities like cytotoxicity, antimicrobial, and anti-inflammatory effects for related compounds, highlighting their potential in various therapeutic areas (Zablotskaya et al., 2013; Dewangan et al., 2016).

Antimicrobial and Antitumor Activity

Another critical area of research focuses on the antimicrobial and antitumor activities of this compound derivatives. These studies aim to uncover new therapeutic agents by testing the synthesized compounds against various cancer cell lines and microbial strains. For example, a novel series of 3-benzyl-substituted-4(3H)-quinazolinones showed promising broad-spectrum antitumor activity, indicating the compound's potential in cancer therapy (Al-Suwaidan et al., 2016).

Enzyme

Inhibition and Molecular DockingResearch also delves into enzyme inhibition and molecular docking studies involving this compound derivatives. Such studies are pivotal in understanding the interaction mechanisms between these compounds and biological targets. For instance, a compound was identified as a potent inhibitor for the ADP-ribosyltransferase ARTD3/PARP3, underscoring the importance of stereochemistry in enhancing potency and selectivity, providing insights into the design of selective inhibitors (Lindgren et al., 2013).

Analgesic and Anti-inflammatory Activities

Furthermore, the exploration of analgesic and anti-inflammatory activities represents a significant research interest. By synthesizing and evaluating derivatives of this compound, researchers aim to discover novel therapeutic agents for pain and inflammation management. Studies have successfully identified compounds with potent analgesic and anti-inflammatory activities, showcasing the therapeutic potential of these chemical structures (Dewangan et al., 2016).

Properties

IUPAC Name

N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-oxoquinazolin-3-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O4/c26-15(6-8-25-11-22-14-4-2-1-3-13(14)19(25)28)21-10-17-23-18(24-29-17)12-5-7-20-16(27)9-12/h1-5,7,9,11H,6,8,10H2,(H,20,27)(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAUIQBLZVRWZHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.